molecular formula C7H11ClO B14465882 5-Methylhex-4-enoyl chloride CAS No. 65890-48-4

5-Methylhex-4-enoyl chloride

Cat. No.: B14465882
CAS No.: 65890-48-4
M. Wt: 146.61 g/mol
InChI Key: QCFMYRFNUHNLRR-UHFFFAOYSA-N
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Description

5-Methylhex-4-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of hexenoic acid, where the carboxylic acid group is replaced by a chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhex-4-enoyl chloride can be synthesized through the reaction of 5-methylhex-4-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents, which can provide higher yields and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-4-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form dihalides or haloalkanes.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-methylhex-4-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the synthesis of acyl chlorides from carboxylic acids.

    Phosphorus Trichloride (PCl3): An alternative chlorinating agent for industrial production.

    Halogens (e.g., Br2): Used in addition reactions to the double bond.

    Water (H2O): For hydrolysis reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Dihalides: Formed by the addition of halogens to the double bond.

    5-Methylhex-4-enoic Acid: Formed by hydrolysis.

Scientific Research Applications

5-Methylhex-4-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Methylhex-4-enoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Hexanoyl Chloride: Similar structure but lacks the double bond and methyl group.

    Pent-4-enoyl Chloride: Similar structure but lacks the methyl group.

    3-Methylbutanoyl Chloride: Similar structure but has a shorter carbon chain and lacks the double bond.

Uniqueness

5-Methylhex-4-enoyl chloride is unique due to the presence of both a double bond and a methyl group, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups allows for a wider range of applications and synthetic possibilities compared to its similar compounds.

Properties

CAS No.

65890-48-4

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

5-methylhex-4-enoyl chloride

InChI

InChI=1S/C7H11ClO/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3

InChI Key

QCFMYRFNUHNLRR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)Cl)C

Origin of Product

United States

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